Diphosphoryl chloride

Vilsmeier-Haack formylation aromatic aldehydes regioselectivity

Choose Diphosphoryl chloride where POCl3 and PCl5 fail. Delivers 94:6 para-to-ortho selectivity in Vilsmeier-Haack formylation (vs 89:11 with POCl3), minimizing ortho-isomer contamination and simplifying purification for CGRP antagonist APIs. Essential for halogen-free flame retardant synthesis via the diphosphoryl coupling step at 86.6% yield—preserving process economics at scale. Uniquely enables intramolecular acylation of aryl/aroyl-aliphatic carboxylic acids to cyclic ketones for benzocycloalkanone scaffolds. The definitive reagent when dual phosphorus centers and superior regioselectivity are non-negotiable.

Molecular Formula Cl4O3P2
Molecular Weight 251.8 g/mol
CAS No. 13498-14-1
Cat. No. B042844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphoryl chloride
CAS13498-14-1
SynonymsPyrophosphoryl Chloride;  Phosphorodichloridic Anhydride;  Phosphorus Chloride Oxide;  Pyrophosphoryl Tetrachloride;  Tetrachloropyrophosphoric Acid
Molecular FormulaCl4O3P2
Molecular Weight251.8 g/mol
Structural Identifiers
SMILESO=P(OP(=O)(Cl)Cl)(Cl)Cl
InChIInChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6
InChIKeyCNTIXUGILVWVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphosphoryl Chloride (CAS 13498-14-1) for Procurement: Core Properties and Comparator Context


Diphosphoryl chloride (CAS 13498-14-1, also known as pyrophosphoryl chloride, P2O3Cl4) is an inorganic phosphorus(V) oxychloride consisting of two tetrahedral phosphorus sites sharing an oxo bridge [1]. It is a colorless to pale yellow, fuming liquid that reacts violently with water and is miscible with most organic solvents, exhibiting density of 1.82 g/mL at 25°C, melting point < -50°C, and boiling point of 90 °C at 12 mmHg . Its primary comparator in synthetic applications is phosphoryl chloride (POCl3), a mono-phosphorus reagent; other in-class compounds include phosphorus pentachloride (PCl5) and alternative phosphorylating agents.

Why POCl₃ and PCl₅ Cannot Substitute for Diphosphoryl Chloride (CAS 13498-14-1)


Phosphoryl chloride (POCl3) and phosphorus pentachloride (PCl5) are frequently considered alternatives to diphosphoryl chloride in phosphorylation and formylation reactions. However, substitution is problematic because POCl3 lacks the dual reactive phosphorus centers required for intramolecular acylation and yields inferior regioselectivity in Vilsmeier-Haack formylations [1]. PCl5, conversely, functions primarily as a chlorinating agent rather than a phosphorylating agent and cannot introduce the diphosphoryl bridging unit essential for nucleotide analog synthesis and flame-retardant intermediates . These functional differences translate to quantifiable disparities in yield, selectivity, and reaction scope, as detailed below.

Diphosphoryl Chloride (CAS 13498-14-1): Quantitative Differentiation Evidence vs. Comparators


Regioselectivity Superiority in Vilsmeier-Haack Formylation vs. POCl₃

In Vilsmeier-Haack formylation of anisole, diphosphoryl chloride (pyrophosphoryl chloride) delivers markedly improved regioselectivity compared to the standard reagent POCl3. When DMF is used as the formamide component, POCl3 yields an 89:11 ratio of 4- to 2-isomers (58% overall yield). Substituting with diphosphoryl chloride under otherwise comparable conditions improves the selectivity to 94:6 (75% yield), representing a 70% reduction in undesired ortho-isomer formation [1]. The selectivity is further enhanced to >98:2 (72% yield) when N-methylformanilide replaces DMF [1].

Vilsmeier-Haack formylation aromatic aldehydes regioselectivity

Quantified Intermediate Yield Advantage in Halogen-Free Flame Retardant Synthesis

In the synthesis of tetraethyl 1,2-ethylenediyldiphosphate (a halogen-free flame retardant), diphosphoryl chloride serves as a critical intermediate. Under optimized conditions—specifically a POCl3 to ethylene glycol molar ratio of 3:1—the isolated yield of the diphosphoryl chloride intermediate reaches 86.6% [1]. This contrasts with alternative synthetic routes to comparable phosphorus-based flame retardant intermediates that do not employ the diphosphoryl chloride pathway, where yields are frequently lower or require more forcing conditions. The high intermediate yield is a direct consequence of the compound's dual phosphoryl functionality, enabling efficient bridging to diol substrates in a single operation.

flame retardant organophosphorus synthesis halogen-free materials

Intramolecular Acylation Efficiency for Cyclic Ketone Synthesis vs. Alternative Reagents

Diphosphoryl chloride functions as an intramolecular acylating reagent, reacting with aryl- and aroyl-aliphatic carboxylic acids to generate cyclic ketones via a mixed acid anhydride intermediate . This transformation proceeds under mild conditions and within a short reaction time, producing cyclic ketones in high yields . In contrast, alternative phosphorylating agents such as POCl3 or PCl5 are not capable of mediating this specific intramolecular cyclization because they lack the dual electrophilic phosphorus centers required to activate the carboxylic acid while simultaneously enabling cyclization. The use of diphosphoryl chloride thus enables a synthetic disconnection that is inaccessible with mono-phosphorus reagents.

intramolecular acylation cyclic ketones mixed anhydride

Diphosphoryl Chloride (CAS 13498-14-1): Optimal Procurement Scenarios Based on Differentiated Evidence


Regioselective Vilsmeier-Haack Formylation for Pharmaceutical Aldehyde Synthesis

When synthesizing para-substituted aromatic aldehydes via Vilsmeier-Haack formylation, diphosphoryl chloride is the reagent of choice over POCl3. The 94:6 para-to-ortho selectivity (vs. 89:11 with POCl3) directly reduces ortho-isomer contamination [1], simplifying chromatographic purification and improving API intermediate purity profiles. This application is particularly relevant for CGRP receptor antagonist synthesis and other pharmaceutical programs requiring high isomeric purity.

Halogen-Free Organophosphorus Flame Retardant Intermediate Manufacturing

For industrial production of tetraethyl 1,2-ethylenediyldiphosphate and related halogen-free flame retardants, diphosphoryl chloride is the critical coupling intermediate. The optimized 86.6% yield [2] at this stage translates to favorable process economics compared to alternative routes lacking the diphosphoryl chloride step. Procurement is justified when scaling flame-retardant production requiring consistent intermediate quality and yield.

Intramolecular Acylation for Cyclic Ketone Scaffold Construction in Medicinal Chemistry

Diphosphoryl chloride enables intramolecular acylation of aryl- and aroyl-aliphatic carboxylic acids to form cyclic ketones under mild conditions . This reactivity profile is not replicable with POCl3 or PCl5, making diphosphoryl chloride the uniquely suitable reagent for research groups synthesizing benzocycloalkanone scaffolds or exploring natural product core structures.

Technical Documentation Hub

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